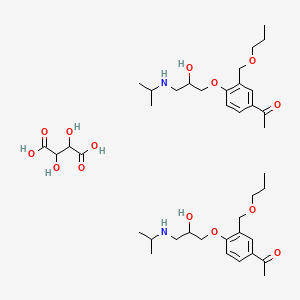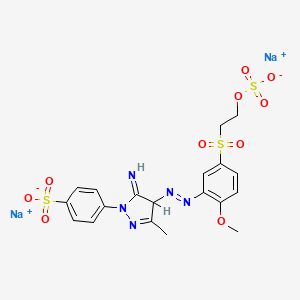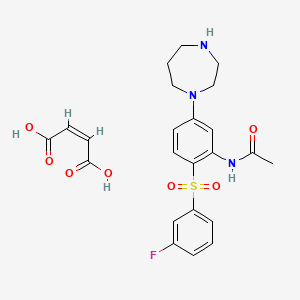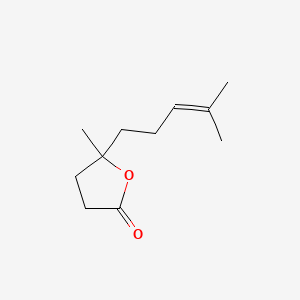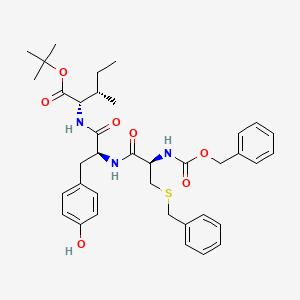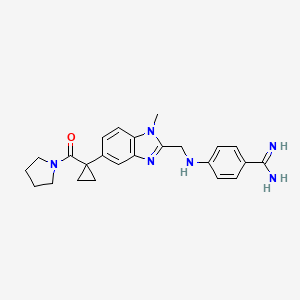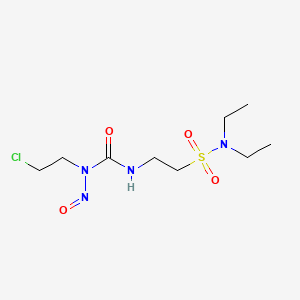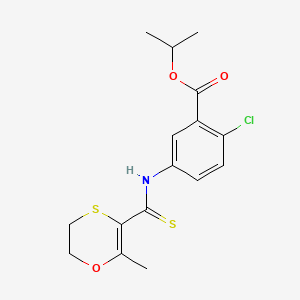
Antimycin A6b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Antimycin A6b is typically produced by fermentation using Streptomyces species . The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques . The synthetic route involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Chemical Reactions Analysis
Antimycin A6b undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can be used for further studies .
Scientific Research Applications
Antimycin A6b has a wide range of scientific research applications. It is used in studies related to mitochondrial function and reactive oxygen species production . In medicine, it has been identified as a potential anticancer agent due to its ability to accelerate the degradation of c-Myc, a critical regulator of cell proliferation . Additionally, it is used in the study of respiratory chain function in various cell types .
Mechanism of Action
The primary mechanism of action of Antimycin A6b involves the inhibition of Complex III in the mitochondrial electron transport chain . This inhibition leads to the production of reactive oxygen species, which can induce apoptosis in cancer cells . The compound also enhances the degradation of c-Myc protein through the activation of glycogen synthetic kinase 3 by reactive oxygen species .
Comparison with Similar Compounds
Antimycin A6b is similar to other members of the antimycin family, such as Antimycin A1 and Antimycin A3 . These compounds share a similar basic structure but differ in the length or branching of their alkyl or acyl substituents . The unique aspect of this compound is its specific inhibitory effect on Complex III, making it a valuable tool in studies related to mitochondrial function .
Properties
CAS No. |
27220-61-7 |
|---|---|
Molecular Formula |
C23H30N2O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C23H30N2O9/c1-5-8-17(27)34-20-13(4)33-23(31)18(12(3)32-22(30)14(20)6-2)25-21(29)15-9-7-10-16(19(15)28)24-11-26/h7,9-14,18,20,28H,5-6,8H2,1-4H3,(H,24,26)(H,25,29)/t12-,13+,14-,18+,20+/m1/s1 |
InChI Key |
XGXWTVAUUWDQJF-OFTBXTHCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


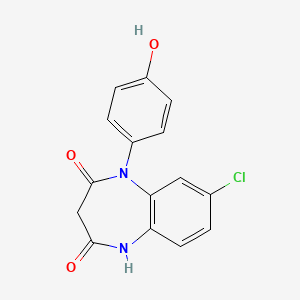
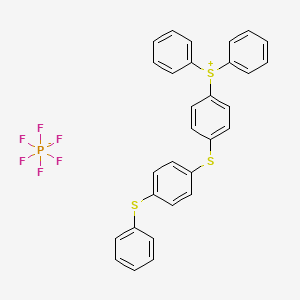
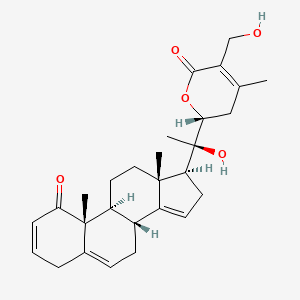
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
